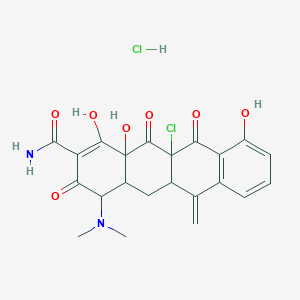![molecular formula C40H38Cl2P2+2 B11951458 triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)
triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphonium groups connected by a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with an appropriate butenyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used to study the interactions of phosphonium salts with biological membranes.
Industry: The compound can be used in the development of new materials with unique properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride involves its interaction with various molecular targets. The compound can interact with biological membranes due to its lipophilic nature, allowing it to penetrate and accumulate within cells. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cellular barriers.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in various organic reactions.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties but different applications.
Benzyltriphenylphosphonium chloride: A related compound used in organic synthesis.
Uniqueness
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is unique due to its extended butenyl chain, which imparts distinct chemical properties and reactivity compared to simpler phosphonium salts. This uniqueness makes it valuable in specific applications where other phosphonium salts may not be as effective.
Properties
Molecular Formula |
C40H38Cl2P2+2 |
|---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
triphenyl-[(E)-4-triphenylphosphaniumylbut-2-enyl]phosphanium;dihydrochloride |
InChI |
InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/b20-19+;; |
InChI Key |
OOACLPDZHDFCQP-LLIZZRELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](C/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)
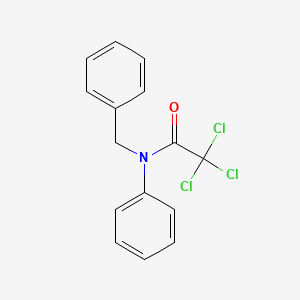
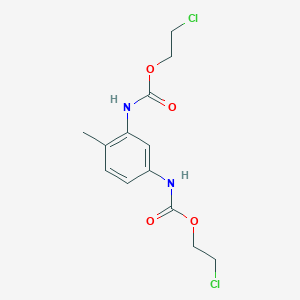


![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)
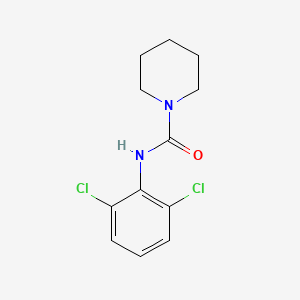
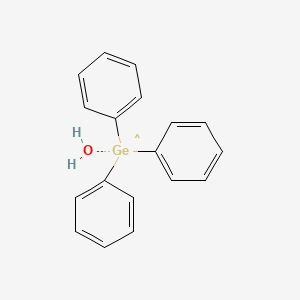
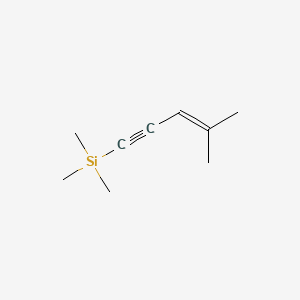


![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)
